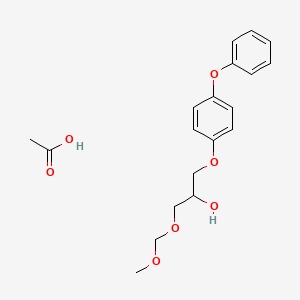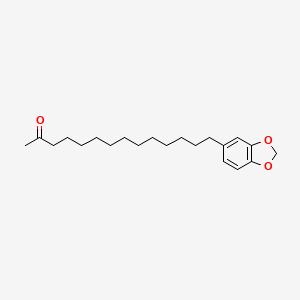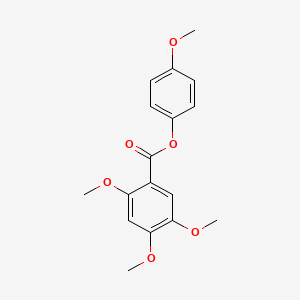
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzoyl chloride.
Cyclization: The intermediate product undergoes cyclization to form the quinazoline core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the chloro positions.
科学的研究の応用
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
作用機序
The mechanism of action of 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A parent compound with similar core structure but lacking the chloro and phenethyl substitutions.
7-Chloroquinazoline-2,4(1H,3H)-dione: Similar structure but without the phenethyl group.
Uniqueness
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro and phenethyl groups, which enhance its biological activity and specificity compared to other quinazoline derivatives .
特性
CAS番号 |
531504-01-5 |
|---|---|
分子式 |
C16H12Cl2N2O2 |
分子量 |
335.2 g/mol |
IUPAC名 |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
InChIキー |
MGVGGNGNTNWALO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
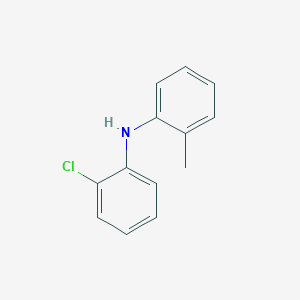
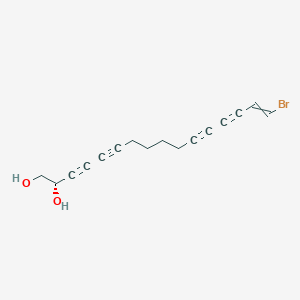
![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester](/img/structure/B14222267.png)


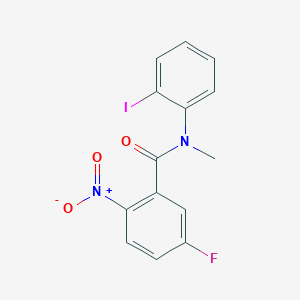
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
